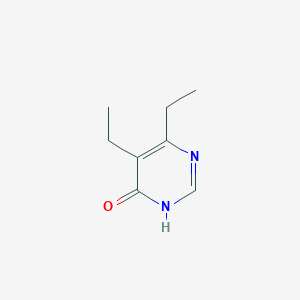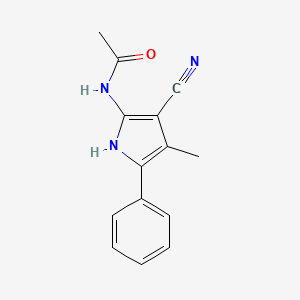
5,6-Diethylpyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diethylpyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in nucleic acids like DNA and RNA. The compound this compound is characterized by the presence of ethyl groups at the 5 and 6 positions of the pyrimidine ring and a keto group at the 4 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyrimidine ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
5,6-Diethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5,6-Diethylpyrimidin-4(1H)-ol.
Substitution: Nucleophilic substitution reactions can occur at the 2 and 4 positions of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: 5,6-Diethylpyrimidin-4(1H)-ol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
5,6-Diethylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5,6-Diethylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with nucleic acids or enzymes, affecting processes such as DNA replication or protein synthesis. The compound’s structure allows it to mimic natural nucleotides, potentially inhibiting enzyme activity or altering genetic material.
類似化合物との比較
Similar Compounds
5,6-Dimethylpyrimidin-4(1H)-one: Similar structure but with methyl groups instead of ethyl groups.
5,6-Diethyluracil: Similar structure but with a hydroxyl group at the 4 position instead of a keto group.
5,6-Diethylcytosine: Similar structure but with an amino group at the 4 position instead of a keto group.
Uniqueness
5,6-Diethylpyrimidin-4(1H)-one is unique due to the presence of ethyl groups at the 5 and 6 positions, which can influence its reactivity and interactions with other molecules. This structural feature may confer specific properties that are advantageous in certain chemical or biological applications.
特性
CAS番号 |
117090-84-3 |
|---|---|
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC名 |
4,5-diethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-3-6-7(4-2)9-5-10-8(6)11/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChIキー |
CDBOZDBOEAOCNK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=CNC1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine](/img/structure/B12910460.png)





![5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole](/img/structure/B12910499.png)
![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![1-(2-Hydroxypropyl)-1-[(5-nitro-2-furyl)methylideneamino]urea](/img/structure/B12910503.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)

![{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide](/img/structure/B12910518.png)
